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Compound of Interest

Compound Name: Z-DL-Pro-OH

Cat. No.: B1267518 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for N-

Carbobenzyloxy-DL-proline (Z-DL-Pro-OH), a crucial building block in peptide synthesis and

drug development. This document details Nuclear Magnetic Resonance (NMR), Infrared (IR),

and Mass Spectrometry (MS) data, along with the experimental protocols for their acquisition.

Core Spectroscopic Data
The following sections present the available spectroscopic data for Z-DL-Pro-OH. The data has

been compiled from various sources and is presented in a structured format for clarity and ease

of comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules.

Below are the proton (¹H) and carbon-13 (¹³C) NMR data for Z-DL-Pro-OH.

Table 1: ¹H NMR Spectral Data for Z-DL-Pro-OH
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Chemical Shift (δ) ppm Multiplicity Tentative Assignment

~7.35 m Aromatic protons (C₆H₅)

~5.1 s Benzylic protons (CH₂)

~4.3 m α-CH (pyrrolidine ring)

~3.5 m δ-CH₂ (pyrrolidine ring)

~1.8-2.2 m
β-CH₂ and γ-CH₂ (pyrrolidine

ring)

~10.5 br s Carboxylic acid proton (COOH)

Note: The chemical shifts are approximate and can vary depending on the solvent and

concentration. "m" denotes a multiplet, "s" a singlet, and "br s" a broad singlet.

Table 2: ¹³C NMR Spectral Data for Z-DL-Pro-OH[1]

Chemical Shift (δ) ppm Tentative Assignment

~174 Carboxylic acid carbon (COOH)

~155 Carbonyl carbon (C=O, carbamate)

~136 Aromatic carbon (quaternary)

~128.5 Aromatic carbons (CH)

~128 Aromatic carbons (CH)

~127.8 Aromatic carbons (CH)

~67 Benzylic carbon (CH₂)

~59 α-CH (pyrrolidine ring)

~46 δ-CH₂ (pyrrolidine ring)

~29 β-CH₂ or γ-CH₂ (pyrrolidine ring)

~24 β-CH₂ or γ-CH₂ (pyrrolidine ring)
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Note: The chemical shifts are approximate and can vary depending on the solvent and

concentration.

Infrared (IR) Spectroscopy
Infrared spectroscopy provides information about the functional groups present in a molecule.

The IR spectrum of Z-DL-Pro-OH is characterized by the following absorption bands.

Table 3: FT-IR Spectral Data for Z-DL-Pro-OH[1]

Wavenumber (cm⁻¹) Intensity Assignment

~3300-2500 Broad O-H stretch (carboxylic acid)

~3030 Medium C-H stretch (aromatic)

~2980-2880 Medium C-H stretch (aliphatic)

~1740 Strong C=O stretch (carboxylic acid)

~1690 Strong C=O stretch (carbamate)

~1410 Medium C-N stretch

~1210 Medium C-O stretch

~700, ~740 Strong
C-H out-of-plane bend

(aromatic)

Note: The exact peak positions and intensities can be influenced by the sampling method (e.g.,

KBr pellet, ATR).

Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and elemental composition of a

compound. The data presented here is from Gas Chromatography-Mass Spectrometry (GC-

MS).[1]

Table 4: Mass Spectrometry Data for Z-DL-Pro-OH[1]
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Mass-to-Charge Ratio
(m/z)

Relative Intensity (%)
Tentative Fragment
Assignment

249 [M]⁺ (low) Molecular Ion

160 Moderate [M - C₆H₅CH₂]⁺

91 High [C₇H₇]⁺ (Tropylium ion)

70 Moderate
[C₄H₈N]⁺ (Pyrrolidine

fragment)

Note: The molecular ion peak at m/z 249 may be of low intensity or absent in some ionization

methods due to the lability of the benzylic group.

Experimental Protocols
The following sections detail the general methodologies for acquiring the spectroscopic data

presented above.

NMR Spectroscopy
Sample Preparation:

Weigh approximately 5-10 mg of Z-DL-Pro-OH.

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g.,

CDCl₃, DMSO-d₆) in a clean, dry NMR tube.

Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied if

necessary.

Instrumentation and Data Acquisition:

Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for

better resolution.

¹H NMR:
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Acquire a one-dimensional proton spectrum.

Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds,

and a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

¹³C NMR:

Acquire a one-dimensional carbon spectrum with proton decoupling.

A larger number of scans is typically required compared to ¹H NMR to achieve an

adequate signal-to-noise ratio.

FT-IR Spectroscopy (ATR Method)
Sample Preparation:

Ensure the ATR crystal surface is clean by wiping it with a suitable solvent (e.g., isopropanol)

and allowing it to dry completely.

Place a small amount of the solid Z-DL-Pro-OH powder directly onto the center of the ATR

crystal.

Instrumentation and Data Acquisition:

Spectrometer: A Fourier Transform Infrared (FT-IR) spectrometer equipped with an

Attenuated Total Reflectance (ATR) accessory.

Data Collection:

Collect a background spectrum of the clean, empty ATR crystal.

Apply pressure to the sample using the ATR's pressure arm to ensure good contact

between the sample and the crystal.

Collect the sample spectrum. The instrument's software will automatically ratio the sample

spectrum to the background spectrum to produce the final absorbance or transmittance

spectrum.
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Typically, spectra are collected over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

Mass Spectrometry (ESI-MS)
Sample Preparation:

Prepare a stock solution of Z-DL-Pro-OH in a suitable solvent (e.g., methanol, acetonitrile) at

a concentration of approximately 1 mg/mL.

Dilute the stock solution with the same solvent to a final concentration of 1-10 µg/mL.

If necessary, add a small amount of an acid (e.g., formic acid) or base (e.g., ammonium

hydroxide) to the final solution to promote ionization.

Instrumentation and Data Acquisition:

Mass Spectrometer: An electrospray ionization mass spectrometer (ESI-MS).

Ionization Mode: The analysis can be performed in either positive or negative ion mode.

Positive ion mode is likely to show [M+H]⁺ and/or [M+Na]⁺ ions. Negative ion mode would

show the [M-H]⁻ ion.

Data Collection:

Introduce the sample solution into the ESI source via direct infusion or through a liquid

chromatography (LC) system.

Acquire the mass spectrum over a suitable m/z range (e.g., 50-500 amu).

Data Acquisition and Analysis Workflow
The following diagram illustrates the general workflow for obtaining and analyzing the

spectroscopic data for a chemical compound like Z-DL-Pro-OH.
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Spectroscopic Analysis Workflow for Z-DL-Pro-OH
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Caption: General workflow for spectroscopic analysis of Z-DL-Pro-OH.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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1. N-(Carbobenzyloxy)-DL-proline | C13H15NO4 | CID 232388 - PubChem
[pubchem.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [Spectroscopic Data for Z-DL-Pro-OH: A Technical
Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1267518#spectroscopic-data-for-z-dl-pro-oh-nmr-ir-
ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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